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molecular formula C16H13NO B8378329 1H-Quinolin-2-one, 4-methyl-3-phenyl-

1H-Quinolin-2-one, 4-methyl-3-phenyl-

Cat. No. B8378329
M. Wt: 235.28 g/mol
InChI Key: YESOXEMDYDGUKE-UHFFFAOYSA-N
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Patent
US04607039

Procedure details

The aniline derivative (25 g.) was added to a solution of sodium hydroxide (1.5 g.) in water (150 ml.) and ethanol (50 ml.), and the mixture was heated under reflux for 5 hr. The resulting solution was cooled and acidified with concentrated hydrochloric acid to a pH of 2. The resulting mixture was filtered to give, as the solid residue, 4-methyl-3-phenylquinolin-2-one of m.p. 266°-8°. Using an analogous method to that described in Example 1 for the preparation of 4-methoxy-3-o-tolylquinolin-2-thione, the 4-methyl-3-phenylquinolin-2-one was converted into 4-methyl-3-phenylquinolin-2-thione, m.p. 265°-7°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[NH:6][C:7](=[O:15])[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)[CH3:2].[OH-].[Na+].Cl>O.C(O)C>[CH3:2][C:1]1[C:4]2[C:5](=[CH:16][CH:17]=[CH:18][CH:19]=2)[NH:6][C:7](=[O:15])[C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)C1=C(NC(CC2=CC=CC=C2)=O)C=CC=C1
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(NC2=CC=CC=C12)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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